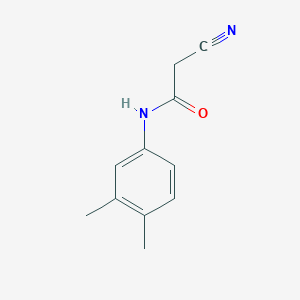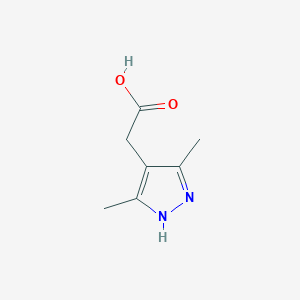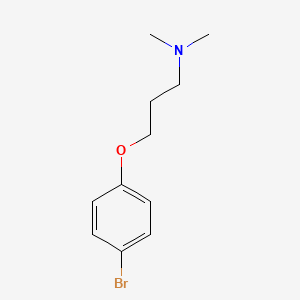
2-cyano-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(3,4-dimethylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a cyano group attached to the acetic acid moiety and a dimethylphenyl group attached to the nitrogen atom of the amide group. While the specific compound 2-cyano-N-(3,4-dimethylphenyl)acetamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate phenol derivative with an acyl chloride or an acid anhydride in the presence of a base. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method suggests that a similar approach could be used for synthesizing 2-cyano-N-(3,4-dimethylphenyl)acetamide, with the appropriate cyano-substituted acetic acid derivative and 3,4-dimethylphenylamine as starting materials.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide was determined using X-ray crystallography, revealing intramolecular hydrogen bonding and several intermolecular interactions . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, showing intermolecular hydrogen bonds . These findings suggest that 2-cyano-N-(3,4-dimethylphenyl)acetamide would also exhibit specific intramolecular and intermolecular interactions that could be studied using similar techniques.
Chemical Reactions Analysis
Acetamide derivatives are known to participate in various chemical reactions, often serving as intermediates in the synthesis of heterocyclic compounds. The review on 2-cyano-N-(4-sulfamoylphenyl) acetamide highlights its use as a synthon in heterocyclic synthesis . Although the specific reactions of 2-cyano-N-(3,4-dimethylphenyl)acetamide are not detailed in the provided papers, it can be inferred that it may also be used as a building block for synthesizing polyfunctionalized heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the optical properties of 2-chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, showing solvatochromic effects with varying solvent polarity . Additionally, quantum chemical and natural bond orbital investigations provide insights into the structural, thermodynamical, and vibrational characteristics of compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide . These studies suggest that 2-cyano-N-(3,4-dimethylphenyl)acetamide would also have distinct physical and chemical properties that could be analyzed using spectroscopic and computational methods.
Scientific Research Applications
Summary of the Application
“2-cyano-N-(3,4-dimethylphenyl)acetamide” is a type of N-cyanoacetamide derivative. These derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Methods of Application or Experimental Procedures
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods that have been used to prepare N-aryl or N-heteryl cyanoacetamides include:
- Stirring without solvent and/or heat: The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
- Stirring without solvent at steam bath: Preparation of N-substituted cyanoacetamide without further purification, via stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .
- Fusion: The solvent-free reaction of aryl amines with ethyl cyanoacetate constitutes one of the most widely and harshest used methods for the preparation of cyanoacetanilides .
Results or Outcomes
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Organic Chemistry - Synthesis of Heterocyclic Moieties
Summary of the Application
“2-cyano-N-(3,4-dimethylphenyl)acetamide” can be used in the synthesis of heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Methods of Application or Experimental Procedures
One of the methods involves the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Results or Outcomes
The reaction resulted in the formation of the respective 2-oxopyridine derivatives . These derivatives are considered biologically active novel heterocyclic moieties .
Organic Chemistry - Synthesis of Heterocyclic Moieties
Summary of the Application
“2-cyano-N-(3,4-dimethylphenyl)acetamide” can be used in the synthesis of heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Methods of Application or Experimental Procedures
One of the methods involves the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Results or Outcomes
The reaction resulted in the formation of the respective 2-oxopyridine derivatives . These derivatives are considered biologically active novel heterocyclic moieties .
Safety And Hazards
properties
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXWSZVPOVPHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368193 |
Source


|
| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3,4-dimethylphenyl)acetamide | |
CAS RN |
24522-42-7 |
Source


|
| Record name | 2-cyano-N-(3,4-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)

![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)
